N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
Description
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 4-chlorophenyl group at the 2-position and a 4-fluorobenzamide moiety at the 3-position.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-12-3-7-14(8-4-12)23-17(15-9-25-10-16(15)22-23)21-18(24)11-1-5-13(20)6-2-11/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYBNGPVUVQMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 438.9 g/mol. The structure features a thieno[3,4-c]pyrazole moiety linked to a benzamide group, which contributes to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClN4O3S |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 893934-77-5 |
Research indicates that this compound exhibits several mechanisms of action:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against cervical and bladder cancer cell lines, demonstrating significant cytotoxic effects with IC50 values indicating potent activity .
- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
Case Studies
- Antitumor Efficacy : A study evaluating the compound's effect on cervical cancer cells showed that it inhibited cell growth significantly compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
- Neuroprotection in Animal Models : In animal models of epilepsy, compounds structurally related to this compound demonstrated protective effects against seizure-induced neuronal damage through modulation of neurotransmitter levels .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno...) | High | Moderate | Potential |
| 5-Amino-N-(4-chlorophenyl)thiazole | Moderate | High | Low |
| N-(pyridin-4-ylmethyl)benzamide | Low | Moderate | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with antifungal agents and heterocyclic systems reported in recent studies. Below is a comparative analysis:
Structural Analogues from Antifungal Screening
highlights two antifungal compounds:
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)
| Feature | Target Compound | TRI | PYR |
|---|---|---|---|
| Core Heterocycle | Thieno[3,4-c]pyrazole (fused) | 1,3,5-Triazine | Pyridin-2-one |
| Substituents | 4-Chlorophenyl, 4-fluorobenzamide | 4-Methoxyaniline, dimethoxy-triazine | Dual 4-chlorophenyl, methyl groups |
| Functional Groups | Amide, halogenated aromatics | Vinyl linker, methoxy groups | Amino, methyl, chlorophenyl |
| Bioactivity | Not reported in evidence | Antifungal (C. albicans) | Antifungal (C. albicans) |
Key Observations:
- The target compound and PYR both incorporate para-substituted chlorophenyl groups , which may enhance lipophilicity and membrane penetration in fungal cells .
- The thienopyrazole core offers π-stacking capabilities distinct from triazine or pyridinone systems, possibly influencing target binding specificity .
Electronic and Crystallographic Comparisons
- Electronic Properties: Tools like Multiwfn could analyze the electron density distribution of the target compound’s fluorobenzamide group, contrasting with TRI’s methoxy-triazine system.
- Crystallography: SHELXL refinements (as in ) would resolve the thienopyrazole ring’s planarity and intermolecular interactions, such as halogen bonding (Cl/F···π), which are less prominent in TRI and PYR due to their methoxy and methyl groups .
Hypothetical Bioactivity Profiling
albicans. The 4-fluorobenzamide group may mimic the electron-deficient regions of TRI’s triazine ring, interfering with fungal cytochrome P450 enzymes . However, the fused thienopyrazole system might reduce solubility compared to PYR’s pyridinone, necessitating formulation adjustments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
